Cas no 128965-49-1 (1-methyl-3-(2-nitroethyl)-1H-indole)
1-methyl-3-(2-nitroethyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole, 1-methyl-3-(2-nitroethyl)-
- 1-methyl-3-(2-nitroethyl)indole
- 1-methyl-3-(2-nitroethyl)-1H-indole
- DTXSID50560366
- 128965-49-1
- EN300-1781235
-
- Inchi: 1S/C11H12N2O2/c1-12-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12/h2-5,8H,6-7H2,1H3
- InChI Key: GIBIFARYUZDMER-UHFFFAOYSA-N
- SMILES: [O-][N+](CCC1=CN(C)C2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 247.07193
- Monoisotopic Mass: 204.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 50.8Ų
Experimental Properties
- PSA: 82.33
1-methyl-3-(2-nitroethyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1781235-0.05g |
1-methyl-3-(2-nitroethyl)-1H-indole |
128965-49-1 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1781235-0.1g |
1-methyl-3-(2-nitroethyl)-1H-indole |
128965-49-1 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1781235-0.25g |
1-methyl-3-(2-nitroethyl)-1H-indole |
128965-49-1 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1781235-0.5g |
1-methyl-3-(2-nitroethyl)-1H-indole |
128965-49-1 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1781235-1.0g |
1-methyl-3-(2-nitroethyl)-1H-indole |
128965-49-1 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1781235-2.5g |
1-methyl-3-(2-nitroethyl)-1H-indole |
128965-49-1 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1781235-5.0g |
1-methyl-3-(2-nitroethyl)-1H-indole |
128965-49-1 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1781235-10.0g |
1-methyl-3-(2-nitroethyl)-1H-indole |
128965-49-1 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1781235-1g |
1-methyl-3-(2-nitroethyl)-1H-indole |
128965-49-1 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1781235-5g |
1-methyl-3-(2-nitroethyl)-1H-indole |
128965-49-1 | 5g |
$3728.0 | 2023-09-20 |
1-methyl-3-(2-nitroethyl)-1H-indole Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1-methyl-3-(2-nitroethyl)-1H-indole
Professional Introduction to Compound with CAS No 128965-49-1 and Product Name: 1-methyl-3-(2-nitroethyl)-1H-indole
Compound with the CAS number 128965-49-1 and the product name 1-methyl-3-(2-nitroethyl)-1H-indole represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of 1-methyl-3-(2-nitroethyl)-1H-indole incorporates a nitroethyl side chain and a methyl group, which are strategically positioned to influence its pharmacological properties. These structural features make it a valuable candidate for further investigation into its biological activity and therapeutic potential.
The indole core is a well-documented motif in medicinal chemistry, known for its role in various bioactive molecules. The presence of a nitro group in the 2-nitroethyl substituent introduces electrophilic characteristics, which can enhance interactions with biological targets. This modification has been explored in the development of antimicrobial, anti-inflammatory, and anticancer agents. Recent studies have highlighted the importance of nitroaromatic compounds in modulating enzyme activity and receptor binding, making 1-methyl-3-(2-nitroethyl)-1H-indole a promising candidate for further pharmacological exploration.
In the context of contemporary research, the synthesis and characterization of 1-methyl-3-(2-nitroethyl)-1H-indole have been facilitated by advancements in synthetic methodologies. Modern techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled the efficient construction of complex indole derivatives. These methods have not only improved yield but also allowed for greater control over regioselectivity, which is crucial for optimizing biological activity. The synthesis of this compound exemplifies the precision and innovation prevalent in current synthetic organic chemistry.
The pharmacological profile of 1-methyl-3-(2-nitroethyl)-1H-indole is an area of active investigation. Preclinical studies have suggested that this compound may exhibit properties relevant to neurological disorders, including potential effects on neurotransmitter systems. The nitro group's ability to engage with biological targets suggests that it could modulate pathways involved in neurodegeneration or pain perception. Additionally, the methyl group at the 1-position of the indole ring may influence solubility and metabolic stability, factors critical for drug-like properties. These attributes make 1-methyl-3-(2-nitroethyl)-1H-indole an intriguing candidate for further development.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 1-methyl-3-(2-nitroethyl)-1H-indole. Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets with high accuracy. These simulations have been instrumental in guiding experimental design and optimizing lead compounds for clinical trials. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process, making compounds like 1-methyl-3-(2-nitroethyl)-1H-indole more accessible for therapeutic applications.
The potential applications of 1-methyl-3-(2-nitroethyl)-1H-indole extend beyond traditional pharmaceutical uses. Its unique structural features make it a valuable tool for studying enzyme mechanisms and receptor interactions at a molecular level. This compound has been utilized in biochemical assays to investigate the effects of nitroaromatic derivatives on metabolic pathways. Such studies contribute to our fundamental understanding of disease processes and provide insights into developing novel therapeutic strategies.
In conclusion, 1-methyl-3-(2-nitroethyl)-1H-indole, identified by CAS number 128965-49-1, represents a compelling area of research within pharmaceutical chemistry. Its structural characteristics, combined with recent advancements in synthetic and computational methodologies, position it as a promising candidate for drug discovery. Further exploration into its pharmacological properties will likely yield significant insights into treating various diseases, particularly those involving neurological or inflammatory pathways. The continued study of this compound underscores the dynamic nature of medicinal chemistry and its potential to address unmet medical needs.
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